

antimicrobial spectrum of 6-Bromo-2-chloro-3-methylquinoline derivatives

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Compound of Interest

Compound Name: 6-Bromo-2-chloro-3-methylquinoline

Cat. No.: B049880

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Comparative Antimicrobial Spectrum of 6-Bromo-2-chloroquinoline Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The development of novel antimicrobial agents is a critical area of research in the face of rising antimicrobial resistance. Quinoline derivatives have emerged as a promising scaffold for the design of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial spectrum of derivatives closely related to **6-Bromo-2-chloro-3-methylquinoline**. While literature specifically detailing the antimicrobial activity of **6-Bromo-2-chloro-3-methylquinoline** is not publicly available, this guide synthesizes data from studies on structurally similar compounds to provide insights into their potential efficacy against various microbial pathogens. The presented data, experimental protocols, and workflow diagrams are intended to aid researchers in the rational design and evaluation of new quinoline-based antimicrobial candidates.

Introduction

The quinoline ring system is a key pharmacophore in a number of established and experimental antimicrobial drugs. The antimicrobial activity of quinoline derivatives can be

significantly influenced by the nature and position of substituents on the heterocyclic ring. This guide focuses on derivatives featuring a 6-bromo and 2-chloro substitution pattern, with variations at the 3-position, to infer the potential antimicrobial profile of **6-Bromo-2-chloro-3-methylquinoline**. The data presented herein is collated from various studies on related quinoline and quinazolinone structures.

Comparative Antimicrobial Activity

The following tables summarize the in vitro antimicrobial activity of various 6-bromo-2-chloroquinoline analogs and related compounds against a panel of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC) in $\mu\text{g/mL}$ or as the diameter of the zone of inhibition in millimeters.

Table 1: Antibacterial Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Derivatives

Compound	Staphylococcus aureus	Bacillus species	Pseudomonas aeruginosa	Escherichia coli	Klebsiella pneumoniae	Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one	16 mm	14 mm	12 mm	14 mm	13 mm	[1]
Ciprofloxacin (Standard)	-	-	-	-	-	[1]

Activity is measured as the zone of inhibition in mm.

Table 2: Antifungal Activity of 6-Bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Derivatives

Compound	Aspergillus Species	Candida albicans	Reference
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one	12 mm	No activity	[1]
Ketonaxol (Standard)	-	-	[1]

Activity is measured as the zone of inhibition in mm.

Experimental Protocols

The following are representative experimental methodologies for determining the antimicrobial activity of the compounds cited in this guide.

Agar Well Diffusion Method

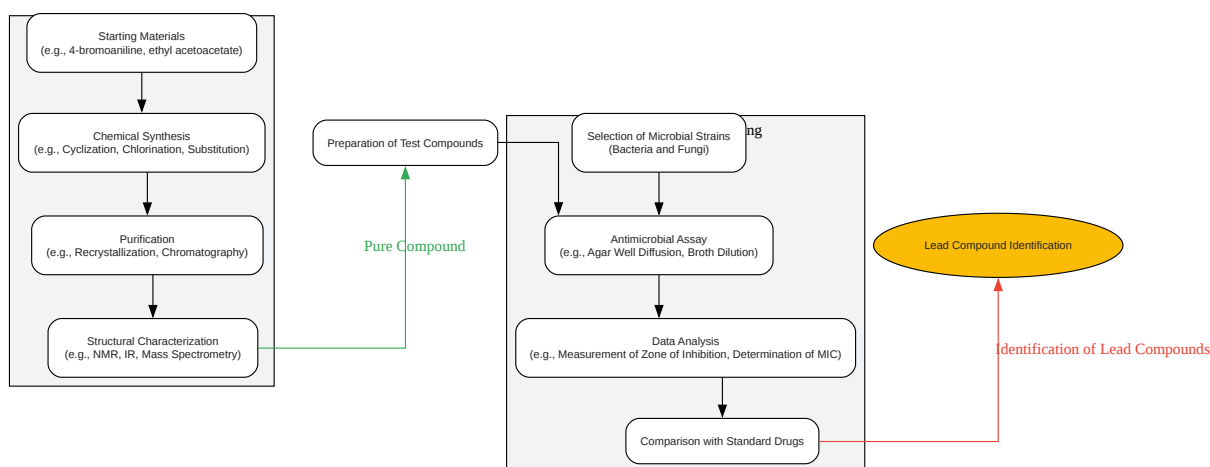
This method is utilized to qualitatively assess the antimicrobial activity of a compound.[\[1\]](#)

- **Media Preparation:** A suitable agar medium (e.g., Mueller-Hinton agar for bacteria) is prepared and sterilized.
- **Inoculum Preparation:** A standardized suspension of the test microorganism (e.g., 0.5 McFarland standard) is prepared.
- **Plate Inoculation:** The sterile agar medium is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the microbial suspension.
- **Well Preparation:** Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
- **Compound Application:** A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well.
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

- **Zone of Inhibition Measurement:** The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

Workflow for Synthesis and Antimicrobial Screening

The following diagram illustrates a general workflow for the synthesis and subsequent antimicrobial evaluation of novel quinoline derivatives, based on the methodologies described in the referenced literature.



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References

- 1. mediresonline.org [mediresonline.org]
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